(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a pyrazole ring with a pyridine ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine to form the pyrazole ring, followed by the addition of a methanol group through a reduction reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a methanol group.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-7,9,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGFFTJXYHRWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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